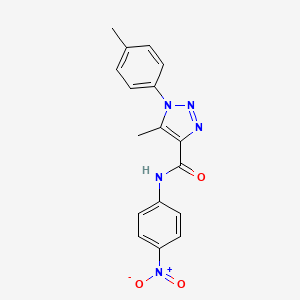![molecular formula C18H16FN5O B2983363 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797874-86-2](/img/structure/B2983363.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex chemical structure that holds significance in various fields of scientific research. This compound exhibits unique properties that make it valuable in the study of chemical reactions, biological interactions, and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, including the formation of the pyridopyrimidine ring and the attachment of the pyrazole moiety. A common synthetic route starts with the condensation of appropriate pyridine derivatives with urea or guanidine compounds, followed by cyclization reactions. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and solvent systems like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would require optimizing the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis or microwave-assisted synthesis could be employed to enhance efficiency. Scale-up processes would involve rigorous purification steps, including recrystallization and chromatographic techniques.
化学反応の分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the pyridopyrimidine ring can be oxidized using strong oxidizing agents like potassium permanganate, while reduction reactions can be carried out using hydrides such as sodium borohydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane solvent, room temperature.
Reduction: : Sodium borohydride, methanol solvent, room temperature.
Substitution: : Alkyl halides or aryl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: : Formation of corresponding pyridine N-oxide derivatives.
Reduction: : Formation of reduced pyridopyrimidine analogs.
Substitution: : Formation of alkylated or arylated derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical modifications and functionalizations.
Biology
Biologically, the compound serves as a molecular probe to study enzyme interactions, cellular pathways, and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays and drug discovery research.
Medicine
In medicine, the compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its efficacy in treating certain diseases by targeting specific molecular mechanisms.
Industry
In the industrial sector, the compound could be used in the development of new materials, catalysts, and chemical sensors. Its diverse reactivity and functional groups make it valuable for various industrial applications.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It can form specific binding interactions, leading to the modulation of biological pathways. The compound's effects are mediated through the activation or inhibition of these targets, resulting in downstream biological responses.
類似化合物との比較
Similar Compounds
(7,8-Dihydropyrido[3,4-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Unique Aspects
Compared to similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone exhibits distinct reactivity patterns and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain targets, making it more effective in specific applications. The unique combination of functional groups within this compound also allows for a broader range of chemical transformations and modifications.
Conclusion
This compound is a fascinating compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and potential therapeutic development.
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-23-17(8-16(22-23)12-2-4-14(19)5-3-12)18(25)24-7-6-15-13(10-24)9-20-11-21-15/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJMQDGNXISLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2983285.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)
![2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2983287.png)


![2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B2983291.png)

![(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2983293.png)

![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)
![Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2983298.png)
![1-(3,4-dimethoxybenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983303.png)
